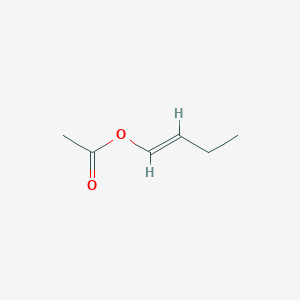![molecular formula C19H10N2O B13826812 6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
6-Formylindolo[2,3-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formylindolo[2,3-b]carbazole is a nitrogen heterocycle with the molecular formula C₁₉H₁₂N₂O. It is a highly potent ligand for the aryl hydrocarbon receptor, which plays a significant role in various physiological processes, including immune modulation, skin homeostasis, and circadian rhythms . This compound is derived from the amino acid tryptophan and can be produced both endogenously and by microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Formylindolo[2,3-b]carbazole can be synthesized through the photooxidation of tryptophan. The process involves the conversion of tryptophan to indole-3-pyruvate and indole-3-acetaldehyde, which are then further oxidized to form this compound . This reaction can be catalyzed by microbial aromatic-amino-acid transaminase or the host enzyme interleukin-4 induced gene 1 .
Industrial Production Methods
Industrial production of this compound typically involves the use of ultraviolet light or visible light to induce the photooxidation of tryptophan in large-scale reactors. The process is optimized to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Formylindolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can have different biological activities depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Formylindolo[2,3-b]carbazole has a wide range of scientific research applications:
Mécanisme D'action
6-Formylindolo[2,3-b]carbazole exerts its effects primarily through binding to the aryl hydrocarbon receptor. This binding activates the receptor, leading to the transcription of various genes involved in immune modulation, detoxification, and cell cycle regulation . The compound’s ability to rapidly degrade and form metabolites also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Another tryptophan-derived compound that also binds to the aryl hydrocarbon receptor but with lower affinity.
Indole-3-acetaldehyde: A precursor in the synthesis of 6-Formylindolo[2,3-b]carbazole.
Indole-3-pyruvate: Another precursor in the synthesis pathway.
Uniqueness
This compound is unique due to its extremely high affinity for the aryl hydrocarbon receptor, which is higher than any other known ligand . This high affinity makes it a valuable tool in research and potential therapeutic applications targeting the aryl hydrocarbon receptor .
Propriétés
Formule moléculaire |
C19H10N2O |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
indolo[2,3-b]carbazole-6-carbaldehyde |
InChI |
InChI=1S/C19H10N2O/c22-10-15-18-13(11-5-1-3-7-16(11)20-18)9-14-12-6-2-4-8-17(12)21-19(14)15/h1-10H |
Clé InChI |
XYQROJCCYYBCKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C5C=CC=CC5=NC4=C(C3=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



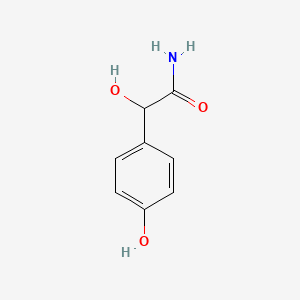


![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)
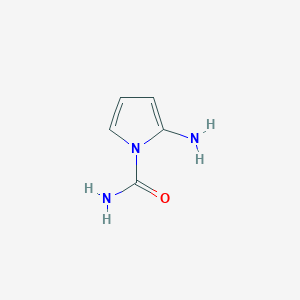
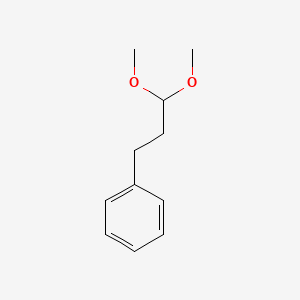
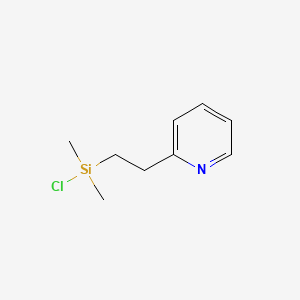
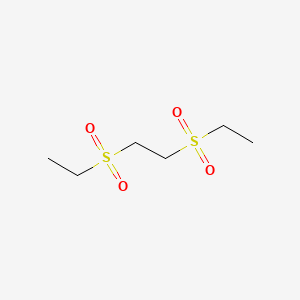
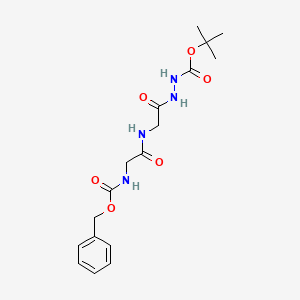
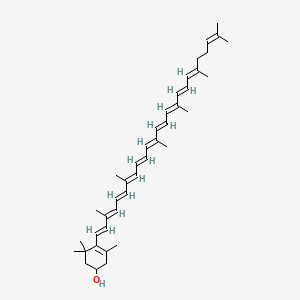
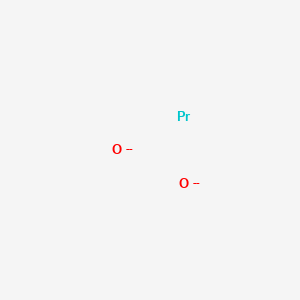
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
